4'-Methyl-[1,4']bipiperidinyl dihydrochloride 4'-Methyl-[1,4']bipiperidinyl dihydrochloride
Brand Name: Vulcanchem
CAS No.: 3543-23-5
VCID: VC2816754
InChI: InChI=1S/C11H22N2.2ClH/c1-11(5-7-12-8-6-11)13-9-3-2-4-10-13;;/h12H,2-10H2,1H3;2*1H
SMILES: CC1(CCNCC1)N2CCCCC2.Cl.Cl
Molecular Formula: C11H24Cl2N2
Molecular Weight: 255.22 g/mol

4'-Methyl-[1,4']bipiperidinyl dihydrochloride

CAS No.: 3543-23-5

Cat. No.: VC2816754

Molecular Formula: C11H24Cl2N2

Molecular Weight: 255.22 g/mol

* For research use only. Not for human or veterinary use.

4'-Methyl-[1,4']bipiperidinyl dihydrochloride - 3543-23-5

Specification

CAS No. 3543-23-5
Molecular Formula C11H24Cl2N2
Molecular Weight 255.22 g/mol
IUPAC Name 4-methyl-4-piperidin-1-ylpiperidine;dihydrochloride
Standard InChI InChI=1S/C11H22N2.2ClH/c1-11(5-7-12-8-6-11)13-9-3-2-4-10-13;;/h12H,2-10H2,1H3;2*1H
Standard InChI Key YWAPNCGBIUSKMD-UHFFFAOYSA-N
SMILES CC1(CCNCC1)N2CCCCC2.Cl.Cl
Canonical SMILES CC1(CCNCC1)N2CCCCC2.Cl.Cl

Introduction

4'-Methyl-[1,4']bipiperidinyl dihydrochloride is a chemical compound belonging to the bipiperidine class, characterized by its bicyclic structure containing two piperidine rings. Its molecular formula is C11H24Cl2N2, indicating it exists as a dihydrochloride salt, which enhances its solubility and stability in various solvents . This compound has garnered attention for its potential applications in medicinal chemistry and organic synthesis.

Synthesis of 4'-Methyl-[1,4']bipiperidinyl dihydrochloride

The synthesis of 4'-Methyl-[1,4']bipiperidinyl dihydrochloride typically involves the reaction of 4-methylpiperidine with 1,4-dichlorobutane under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a base, such as sodium hydroxide or potassium carbonate. The reaction mixture is heated to reflux for several hours, and the product is then isolated by filtration and recrystallization.

In industrial settings, continuous flow reactors may be employed to ensure consistent quality and yield. Automated monitoring systems facilitate the control of critical parameters like temperature and pressure during synthesis.

Chemical Reactions of 4'-Methyl-[1,4']bipiperidinyl dihydrochloride

4'-Methyl-[1,4']bipiperidinyl dihydrochloride undergoes various types of chemical reactions:

Reaction TypeReagentsConditions
OxidationHydrogen peroxide, m-chloroperbenzoic acidRoom temperature, aqueous or organic solvent
ReductionLithium aluminum hydride, sodium borohydrideAnhydrous solvent, low temperature
SubstitutionHydroxide ions, aminesElevated temperature, aqueous or organic solvent

These reactions can lead to the formation of N-oxides, corresponding amine derivatives, and various substituted derivatives depending on the nucleophile used.

Mechanism of Action and Biological Activity

The mechanism of action of 4'-Methyl-[1,4']bipiperidinyl dihydrochloride involves its interaction with specific molecular targets within biological systems. It may act as an agonist or antagonist at certain receptors or inhibit specific enzymes, thereby modulating various physiological processes. This is particularly relevant in pharmacological contexts where the compound's activity is explored for therapeutic applications.

In biological systems, this compound is investigated for its effects on neurotransmitter systems and potential modulation of receptor activity. It also exhibits potential in inhibiting or activating specific enzymes, affecting metabolic pathways and cellular functions.

Applications in Scientific Research

4'-Methyl-[1,4']bipiperidinyl dihydrochloride has several applications in scientific research:

  • Chemistry: It serves as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

  • Biology: Investigated for its effects on biological systems, particularly its interaction with cellular receptors and enzymes.

  • Medicine: Explored for its therapeutic properties, especially in developing drugs for treating neurological disorders and other medical conditions.

Recent studies highlight its potential in neurological disorders, such as neuroprotective effects by modulating neurotransmitter systems, and in cancer research, where it may inhibit tumor growth through immune modulation and angiogenesis inhibition.

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